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Compound of Interest

Compound Name:
4-Chloro-N,6-dimethyl-1,3,5-

triazin-2-amine

CAS No.: 57639-19-7

Cat. No.: B1643123

Get Quote

Executive Summary
The 1,3,5-triazine (s-triazine) scaffold is recognized as a "privileged structure" in medicinal

chemistry due to its electronic deficiency, high symmetry, and ability to engage in multiple

hydrogen-bonding interactions. While historically known for herbicides (e.g., Atrazine), the

substituted triazine amine class has evolved into a critical pharmacophore in oncology and

infectious disease.

This guide analyzes the biological mechanisms of this scaffold, specifically contrasting its role

as a kinase inhibitor (PI3K/mTOR) versus a metabolic modulator (IDH2 inhibition). It also

provides a validated, temperature-controlled synthetic protocol for library generation.[1]

Structural Basis of Bioactivity
The biological versatility of s-triazine amines stems from three core physicochemical properties:

Nucleobase Mimicry: The 1,3,5-triazine ring is isosteric with the pyrimidine ring found in

cytosine and thymine. This allows triazine derivatives to act as antimetabolites, competitively
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inhibiting enzymes like Dihydrofolate Reductase (DHFR) and various kinases by occupying

the ATP-binding pocket.

Electronic Deficiency: The three nitrogen atoms create an electron-deficient ring system,

making the carbons highly susceptible to nucleophilic attack during synthesis but stable in

physiological pH.

Star-Shaped Vectorality: Substituents at positions 2, 4, and 6 are arranged in a trigonal

planar geometry (

), allowing the scaffold to project functional groups into distinct sub-pockets of a receptor
simultaneously.

Oncology Applications: Two Distinct Mechanisms
The triazine amine scaffold supports two radically different mechanisms of action (MoA) in

cancer therapy, demonstrated by Gedatolisib and Enasidenib.

A. Kinase Inhibition (PI3K/mTOR Pathway)
Substituted triazines, particularly those bearing morpholine groups, function as potent ATP-

competitive inhibitors of lipid kinases.

Compound:Gedatolisib (PKI-587).[1][2]

Mechanism: Dual inhibition of PI3K

, PI3K

, and mTOR. The triazine core mimics the adenine ring of ATP, forming hydrogen bonds with
the hinge region of the kinase. The morpholine oxygen atoms often interact with the affinity
pocket lysine residues.

Outcome: Blockade of the PI3K/Akt/mTOR pathway leads to G1 cell cycle arrest and

apoptosis in solid tumors (breast, ovarian).

B. Metabolic Epigenetic Modulation (IDH2 Inhibition)[1]
Compound:Enasidenib (AG-221).[1][3]
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Target: Mutant Isocitrate Dehydrogenase 2 (IDH2).[1][4]

Mechanism: Unlike kinase inhibitors, Enasidenib acts allosterically. It binds to the IDH2 dimer

interface, locking the enzyme in a non-catalytic open conformation.

Biological Effect: It prevents the conversion of

-ketoglutarate (

-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][5][6] Reduction in 2-HG restores
the function of TET2 DNA demethylases, overcoming the differentiation block in Acute
Myeloid Leukemia (AML) cells.

Visualization: Mechanism of Action Network
The following diagram illustrates the divergent pathways targeted by the triazine scaffold.
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Figure 1: Divergent biological pathways targeted by substituted triazine amines, ranging from

metabolic enzymes (IDH2) to kinases (PI3K) and folate synthesis (DHFR).[1]

Infectious Disease: The DHFR Connection
In the context of malaria and antimicrobial research, triazine amines (specifically

dihydrotriazines like Cycloguanil) act as antifolates.

Target: Dihydrofolate Reductase (DHFR).[1][7][8][9][10]

Mechanism: The scaffold binds to the active site of plasmodial DHFR much tighter than the

natural substrate (dihydrofolate). Substituents at the 4-position (often a chlorophenyl group)

interact with hydrophobic pockets (Phe58, Ile164) specific to the parasite enzyme, providing

selectivity over human DHFR.

Data Summary:

Compound Class Target Organism
Key Substituent (R-
Group)

IC50 (Target)

Cycloguanil P. falciparum 4-chlorophenyl ~15 nM (DHFR)

WR99210 P. falciparum (MDR)
Trichlorophenoxy-

propoxy
< 1 nM (DHFR)

S-Triazine Hybrid Candida albicans Hydrazone linker 12.5 µg/mL (MIC)

Synthetic Methodology: Temperature-Controlled
Substitution[1][11]
The synthesis of non-symmetric substituted triazines relies on the temperature-dependent

reactivity of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1][11][12] This is a self-validating

protocol; if temperature limits are breached, product distribution becomes a statistical mixture

rather than a controlled substitution.[1]

Protocol: Sequential Nucleophilic Substitution (SNAr)[1]
Reagents: Cyanuric Chloride (CyCl), Amine 1 (
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), Amine 2 (

), Amine 3 (

), DIPEA (Base), THF or Acetone.[1]

Step 1: Mono-Substitution (0°C)

Dissolve CyCl in THF/Acetone. Cool to 0°C–5°C using an ice-salt bath.

Add 1.0 eq of Amine 1 + 1.1 eq DIPEA dropwise over 30 mins.

Control Point: Maintain T < 5°C. At this temp, the electron-withdrawing effect of 3 Cl atoms

makes the ring highly reactive, but the leaving group effect deactivates the ring enough to

prevent double addition.

Yield: Product A (2-amino-4,6-dichloro-s-triazine).[1]

Step 2: Di-Substitution (Room Temperature)

Warm reaction to 25°C (RT).[1]

Add 1.0 eq of Amine 2 + 1.1 eq DIPEA.

Stir for 4–6 hours. The replacement of one Cl with an amino group (electron-donating)

deactivates the ring, requiring higher energy (RT) for the second substitution.

Yield: Product B (2,4-diamino-6-chloro-s-triazine).[1]

Step 3: Tri-Substitution (Reflux)

Add excess Amine 3 (2.0 eq) + Base.[1]

Heat to Reflux (60°C–80°C) for 12–24 hours.

The ring is now significantly deactivated by two amino groups; high thermal energy is

required to displace the final chlorine.

Yield: Product C (2,4,6-triamino-s-triazine).[1]
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Visualization: Synthetic Workflow
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Figure 2: The "Temperature-Controlled" synthetic pathway. Strict adherence to thermal stages

is required to prevent statistical mixtures.

Experimental Validation Protocols
A. In Vitro Kinase Assay (PI3K/mTOR)
To validate triazine derivatives as kinase inhibitors (like Gedatolisib), use a FRET-based

LanthaScreen assay.[1]

Preparation: Dilute triazine compounds in DMSO (3-fold serial dilutions).

Incubation: Mix compound (2.5 µL) with PI3K enzyme (recombinant human p110

/p85

) and substrate (PIP2:PS lipid vesicles) in kinase buffer.[1]

Reaction: Initiate by adding ATP (10 µM).[1] Incubate for 1 hour at RT.

Detection: Add Eu-labeled anti-GST antibody and AlexaFluor-labeled tracer.[1]

Readout: Measure TR-FRET ratio (665/615 nm). Lower ratio indicates binding/inhibition.

B. IDH2 Mutant Enzyme Assay (Enasidenib-like activity)
System: Recombinant IDH2-R140Q homodimer.[1]

Reaction: Incubate enzyme with NADPH and

-ketoglutarate in the presence of the triazine test compound.

Measurement: Monitor the consumption of NADPH by fluorescence (Ex 340nm / Em

460nm).

Validation: A potent inhibitor will prevent NADPH oxidation (fluorescence remains high)

compared to control, indicating blockade of 2-HG production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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